molecular formula C19H23BrO3 B4897787 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No. B4897787
M. Wt: 379.3 g/mol
InChI Key: XZJKJSMFXFITTC-UHFFFAOYSA-N
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Description

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1980s and has since been used in scientific research for its ability to selectively target the β3-adrenergic receptor.

Mechanism of Action

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and the urinary bladder. Activation of this receptor leads to increased lipolysis, thermogenesis, and glucose uptake in adipose tissue, as well as relaxation of smooth muscle in the bladder. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cAMP-dependent protein kinase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In adipose tissue, it increases lipolysis and thermogenesis, leading to decreased fat mass and improved glucose tolerance. In the urinary bladder, it induces relaxation of smooth muscle, which may have therapeutic applications in the treatment of bladder disorders. This compound has also been shown to have potential cardioprotective effects, including the prevention of ischemia-reperfusion injury and the improvement of cardiac function in heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for the specific targeting of this receptor without affecting other adrenergic receptors. This makes it a useful tool for studying the physiological effects of β3-adrenergic receptor activation. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, this compound has a short half-life and may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research involving 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists for use in therapeutic applications. Another area of research is the investigation of the effects of β3-adrenergic receptor activation on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in the treatment of metabolic and cardiovascular disorders.

Synthesis Methods

The synthesis of 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene involves several steps, including the reaction of 3,5-dimethylphenol with 2-chloro-4-methylphenol to form 2-(2,4-dimethylphenoxy)-4-methylphenol. This intermediate is then reacted with 3-chloropropyl-2-methoxy-4-methylphenol to form 2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylphenol. The final step involves the reaction of this intermediate with bromine in the presence of a catalyst to form the desired product, this compound.

Scientific Research Applications

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has been used in scientific research to study the β3-adrenergic receptor and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. This compound has also been used in studies investigating the effects of β3-adrenergic receptor activation on cardiac function and blood pressure regulation.

properties

IUPAC Name

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJKJSMFXFITTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Br)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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